molecular formula C16H16O6 B3125511 1,4-Diethoxynaphthalene-2,3-dicarboxylic acid CAS No. 325780-76-5

1,4-Diethoxynaphthalene-2,3-dicarboxylic acid

Cat. No.: B3125511
CAS No.: 325780-76-5
M. Wt: 304.29 g/mol
InChI Key: PZGNGPLNGCQQGU-UHFFFAOYSA-N
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Description

1,4-Diethoxynaphthalene-2,3-dicarboxylic acid is a naphthalene derivative functionalized with ethoxy groups at positions 1 and 4 and dicarboxylic acid groups at positions 2 and 2. Ethoxy groups enhance lipophilicity, while the dicarboxylic acid moiety enables coordination chemistry and salt formation. Its applications may span organic synthesis, coordination polymers, and pharmaceutical intermediates .

Properties

IUPAC Name

1,4-diethoxynaphthalene-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-3-21-13-9-7-5-6-8-10(9)14(22-4-2)12(16(19)20)11(13)15(17)18/h5-8H,3-4H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGNGPLNGCQQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C2=CC=CC=C21)OCC)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diethoxynaphthalene-2,3-dicarboxylic acid typically involves the reaction of naphthalene derivatives with ethyl alcohol and appropriate catalysts under controlled conditions. One common method involves the esterification of naphthalene-2,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the desired diethoxy derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques to achieve the desired quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethoxynaphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydroxy derivatives. Substitution reactions can result in a variety of functionalized naphthalene derivatives .

Scientific Research Applications

1,4-Diethoxynaphthalene-2,3-dicarboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4-Diethoxynaphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

1,4-Naphthalenedicarboxylic Acid (CAS 605-70-9)
  • Structure : Carboxylic acid groups at positions 1 and 4 of naphthalene.
  • Molecular Weight : 216.19 g/mol .
  • Properties : High acidity, water solubility, and thermal stability (>95% purity).
  • Applications : Key precursor in polymers, metal-organic frameworks (MOFs), and dyes .
  • Comparison : Unlike the target compound, 1,4-naphthalenedicarboxylic acid lacks ethoxy groups, making it more hydrophilic and reactive in coordination chemistry. The target’s ethoxy substituents may reduce crystallinity but improve solubility in organic solvents .
Diethyl 1,4-Dihydroxynaphthalene-2,3-dicarboxylate (CAS 59883-07-7)
  • Structure : Hydroxyl groups at 1 and 4, diethyl esters at 2 and 3.
  • Molecular Weight : 304.29 g/mol .
  • Properties : Ester groups increase lipophilicity; hydroxyls enable hydrogen bonding.
  • This substitution could alter crystal packing and reactivity in ester hydrolysis or transesterification reactions .
2,3-Naphthalenedicarboxylic Acid, 6-Methoxy-1,4,5,8-Tetrakis(phenylmethoxy) (CAS 115757-66-9)
  • Structure : Methoxy and benzyloxy substituents with dicarboxylic acids.
  • Molecular Weight : 670.72 g/mol .
  • Properties : Bulky substituents hinder intermolecular interactions, reducing solubility in polar solvents.
Naphthalene-1,4,5,8-Tetracarboxylic Acid Dianhydride (CAS 81-30-1)
  • Structure : Four carboxylic acid groups in anhydride form.
  • Molecular Weight : 268.18 g/mol .
  • Properties : High reactivity in polyimide synthesis; forms rigid, thermally stable polymers.
  • Comparison : The target compound’s two carboxylic acid groups limit its use in highly cross-linked polymers but make it suitable for less dense coordination networks or as a pharmaceutical intermediate .

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Solubility Trends Key Applications
1,4-Diethoxynaphthalene-2,3-dicarboxylic acid* ~304 (estimated) Ethoxy, dicarboxylic acid Moderate organic solubility Coordination polymers, synthesis
1,4-Naphthalenedicarboxylic acid 216.19 Dicarboxylic acid High water solubility MOFs, dyes, pharmaceuticals
Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate 304.29 Hydroxyl, diethyl ester Lipophilic Organic synthesis
Naphthalene tetracarboxylic dianhydride 268.18 Tetracarboxylic anhydride Low solubility in common solvents High-performance polymers

*Estimated based on structural analogs.

Biological Activity

1,4-Diethoxynaphthalene-2,3-dicarboxylic acid (DENDA) is a naphthalene derivative known for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its unique structural features and interaction capabilities with biological systems.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C16H18O4
  • IUPAC Name : 1,4-diethoxy-2,3-naphthalenedicarboxylic acid

The compound contains two ethoxy groups and two carboxylic acid functionalities that contribute to its solubility and reactivity.

Mechanism of Biological Activity

The biological activity of DENDA can be attributed to several mechanisms:

  • Enzyme Interaction : The carboxylic acid groups can form hydrogen bonds with enzyme active sites, potentially modulating enzymatic activity.
  • Receptor Binding : The naphthalene core can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing receptor binding and signaling pathways.
  • Antioxidant Properties : Some studies suggest that similar naphthalene derivatives exhibit antioxidant activity, which may also be a characteristic of DENDA.

Biological Effects

Research indicates that DENDA exhibits several biological effects:

  • Antimicrobial Activity : Preliminary studies suggest that DENDA may possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some derivatives of naphthalene have shown promise in inhibiting tumor cell proliferation, indicating potential anticancer activity for DENDA.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted to reduce inflammation in cellular models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
Anti-inflammatoryDecreased inflammatory markers

Case Studies

Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial effects of various naphthalene derivatives, DENDA was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Anticancer Properties
Another research investigation focused on the cytotoxic effects of DENDA on human breast cancer cell lines (MCF-7). The findings revealed that DENDA induced apoptosis at IC50 values around 30 µM after 48 hours of treatment. This suggests a promising avenue for further exploration in cancer therapeutics.

Research Findings

Recent studies have expanded the understanding of DENDA's biological activity:

  • In vitro Studies : Laboratory experiments have shown that DENDA can modulate cellular pathways involved in apoptosis and cell cycle regulation.
  • In vivo Studies : Animal model studies are needed to assess the pharmacokinetics and therapeutic potential of DENDA in living organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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